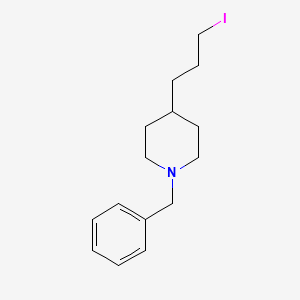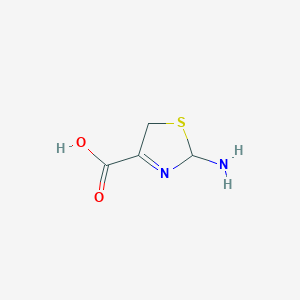
2-Amino-2,5-dihydrothiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolecarboxylic acid, 2-amino-2,5-dihydro- is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- typically involves the reaction of thiourea with α-haloketones under basic conditions. One common method includes heating a mixture of thiourea and α-haloketone in ethanol, followed by acidification to obtain the desired product . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazoles with different functional groups.
Applications De Recherche Scientifique
4-Thiazolecarboxylic acid, 2-amino-2,5-dihydro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with cellular pathways such as DNA synthesis, protein synthesis, and signal transduction, resulting in its therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Another thiazole derivative with similar biological activities but different functional groups.
Thiazolidine-4-carboxylic acid: A related compound with a thiazolidine ring instead of a thiazole ring.
Uniqueness: 4-Thiazolecarboxylic acid, 2-amino-2,5-dihydro- is unique due to its specific combination of amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C4H6N2O2S |
|---|---|
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
2-amino-2,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h4H,1,5H2,(H,7,8) |
Clé InChI |
HJRXEPDBVQUAPX-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC(S1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
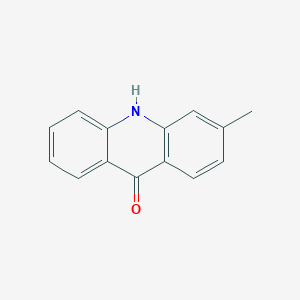
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
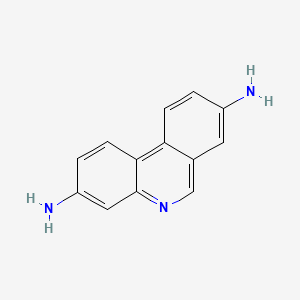
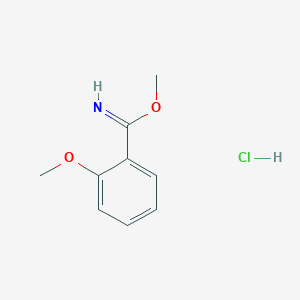

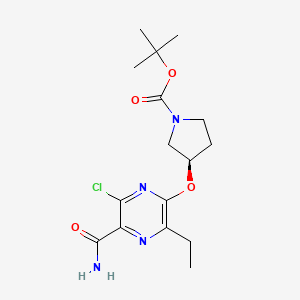
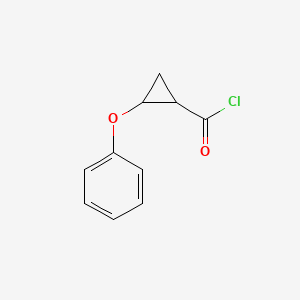
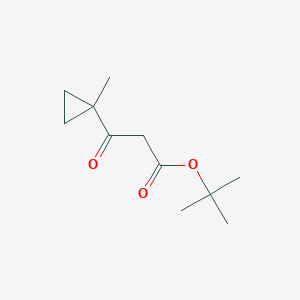


![(S)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13969967.png)
